

# An In-depth Technical Guide to 2-(4-Methoxyphenyl)-2-methylpropanoic Acid

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## Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B174074

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CAS Number: 2955-46-6

This technical guide provides a comprehensive overview of **2-(4-Methoxyphenyl)-2-methylpropanoic acid**, a compound of interest to researchers, scientists, and drug development professionals. This document covers its chemical and physical properties, synthesis, spectroscopic characterization, and potential biological activities, with a focus on its anti-inflammatory properties.

## Chemical and Physical Properties

**2-(4-Methoxyphenyl)-2-methylpropanoic acid** is a carboxylic acid derivative with a methoxyphenyl group. Its fundamental properties are summarized below.

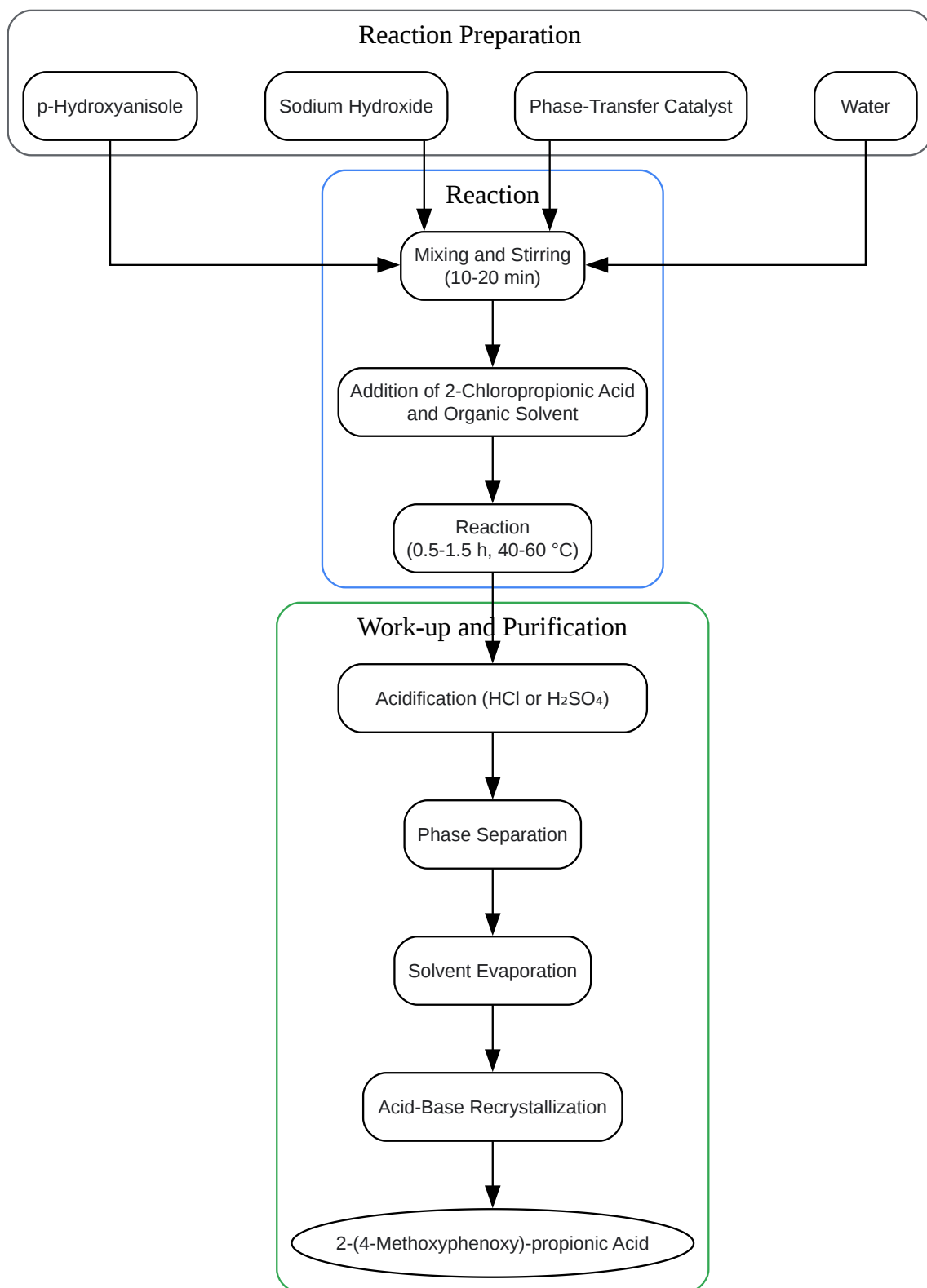
Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>3</sub>	[1][2]
Molecular Weight	194.23 g/mol	[1][2]
CAS Number	2955-46-6	[1][2]
Appearance	White to off-white crystalline powder	
Melting Point	55-58 °C	
Solubility	Soluble in organic solvents such as ethanol and acetone; sparingly soluble in water.	
pKa	(Predicted)	

## Synthesis and Purification

While a specific detailed protocol for the synthesis of **2-(4-Methoxyphenyl)-2-methylpropanoic acid** is not readily available in the searched literature, a general synthetic approach can be inferred from methods for structurally similar compounds. A plausible route involves the methylation of a precursor, 4-methoxyphenylacetic acid, followed by hydrolysis.

A general procedure for a related compound, 2-(4-methoxyphenoxy)-propionic acid, involves a phase-transfer catalyzed reaction between p-hydroxyanisole and 2-chloropropionic acid in the presence of a base and a phase-transfer catalyst. This is followed by acidification and extraction to yield the final product.

Experimental Workflow for a Related Synthesis:



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A generalized workflow for the synthesis of a structurally similar compound.

## Spectroscopic Characterization

Detailed spectroscopic data with peak assignments for **2-(4-Methoxyphenyl)-2-methylpropanoic acid** are not consistently available in the public domain. However, based on the analysis of structurally related compounds, the following characteristic peaks can be predicted.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, and the methyl group protons.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~12.0	Singlet	1H	-COOH
~7.2	Doublet	2H	Aromatic (ortho to -C(CH <sub>3</sub> ) <sub>2</sub> )
~6.8	Doublet	2H	Aromatic (ortho to -OCH <sub>3</sub> )
~3.8	Singlet	3H	-OCH <sub>3</sub>
~1.5	Singlet	6H	-C(CH <sub>3</sub> ) <sub>2</sub>

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will show distinct signals for the carboxylic acid carbon, the aromatic carbons, the methoxy carbon, the quaternary carbon, and the methyl carbons.

Chemical Shift (ppm)	Assignment
~180	-COOH
~158	Aromatic C-OCH <sub>3</sub>
~138	Aromatic C-C(CH <sub>3</sub> ) <sub>2</sub>
~128	Aromatic CH (ortho to -C(CH <sub>3</sub> ) <sub>2</sub> )
~113	Aromatic CH (ortho to -OCH <sub>3</sub> )
~55	-OCH <sub>3</sub>
~48	-C(CH <sub>3</sub> ) <sub>2</sub>
~25	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic acid
~2970	C-H stretch	Methyl
~1700	C=O stretch	Carboxylic acid
~1610, ~1510	C=C stretch	Aromatic ring
~1250	C-O stretch	Aryl ether

## Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/z	Proposed Fragment
194	$[M]^+$
179	$[M - CH_3]^+$
149	$[M - COOH]^+$
135	$[M - C(CH_3)_2COOH]^+$

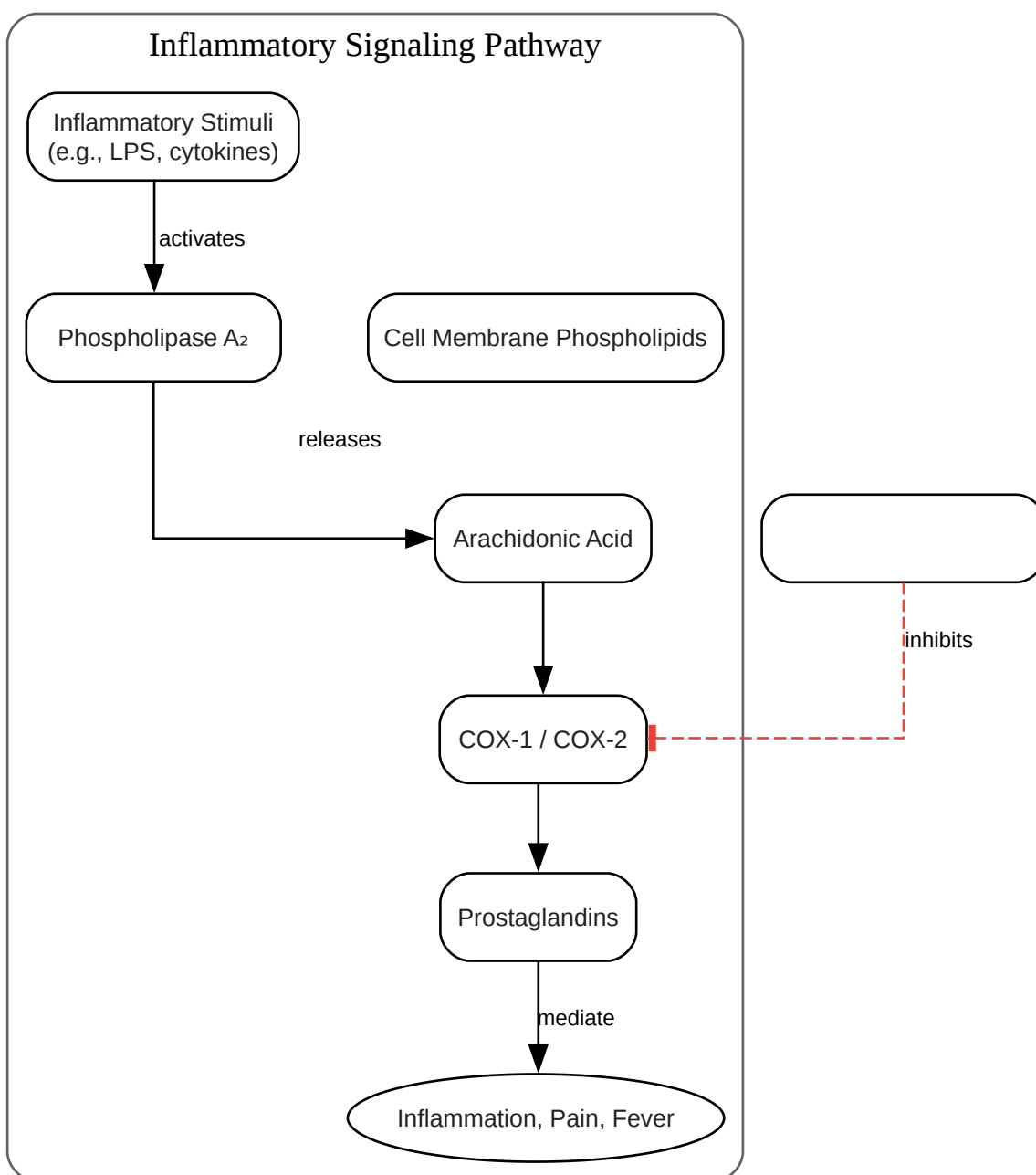
## Biological Activity and Mechanism of Action

While direct and extensive studies on the biological activity of **2-(4-Methoxyphenyl)-2-methylpropanoic acid** are limited, its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential anti-inflammatory properties. The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

## Potential Anti-inflammatory Mechanism

The anti-inflammatory effects of many propanoic acid derivatives are attributed to their ability to inhibit COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Inhibition of COX enzymes reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever.

The general anti-inflammatory signaling pathway involving COX enzymes and the potential point of intervention for a compound like **2-(4-Methoxyphenyl)-2-methylpropanoic acid** is depicted below.



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Potential mechanism of anti-inflammatory action via COX inhibition.

Further investigation into the specific inhibitory constants (IC<sub>50</sub>) for COX-1 and COX-2 would be necessary to determine the potency and selectivity of **2-(4-Methoxyphenyl)-2-methylpropanoic acid**.

## Conclusion

**2-(4-Methoxyphenyl)-2-methylpropanoic acid** is a compound with potential for further investigation, particularly in the context of its anti-inflammatory properties. This technical guide has summarized the currently available information on its physicochemical properties, synthesis, and spectroscopic characteristics, while also postulating a likely mechanism of action based on its structural class. Detailed experimental studies are required to fully elucidate its biological activity and therapeutic potential.

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## References

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